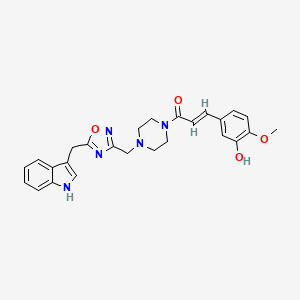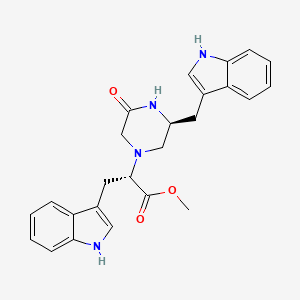
Fgfr3-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr3-IN-6 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the receptor tyrosine kinase family and plays a crucial role in cell proliferation, differentiation, and survival. Abnormal activation of FGFR3 is associated with various cancers, including bladder cancer and multiple myeloma. This compound is designed to inhibit the activity of FGFR3, thereby blocking the downstream signaling pathways that promote tumor growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final product is obtained through purification techniques such as recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Fgfr3-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can yield aldehydes or ketones, while reduction of nitro groups can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Fgfr3-IN-6 has a wide range of scientific research applications, including:
Biology: Employed in cell-based assays to investigate the role of FGFR3 in cell signaling, proliferation, and differentiation.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with FGFR3 alterations, such as bladder cancer and multiple myeloma. .
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying FGFR3 inhibitors.
Wirkmechanismus
Fgfr3-IN-6 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, such as phospholipase C gamma, phosphoinositide 3-kinase, and mitogen-activated protein kinase. As a result, the signaling pathways that promote cell proliferation, survival, and migration are blocked, leading to reduced tumor growth and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma with FGFR2 or FGFR3 alterations.
Infigratinib: An FGFR1-3 inhibitor used for the treatment of cholangiocarcinoma with FGFR2 fusions.
Pemigatinib: Another FGFR1-3 inhibitor approved for the treatment of cholangiocarcinoma with FGFR2 fusions
Uniqueness
Fgfr3-IN-6 is unique in its high selectivity for FGFR3 compared to other FGFR inhibitors. This selectivity reduces off-target effects and improves its therapeutic index. Additionally, this compound has shown efficacy in preclinical models of cancers with FGFR3 alterations, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C25H23FN8O2 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
6-[1-(1-cyanopiperidin-4-yl)-5-methylpyrazol-4-yl]-4-[(1S)-1-(5-fluoropyridin-2-yl)-2-hydroxyethoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23FN8O2/c1-16-21(12-31-34(16)20-4-6-32(15-28)7-5-20)17-8-23(25-18(9-27)10-30-33(25)13-17)36-24(14-35)22-3-2-19(26)11-29-22/h2-3,8,10-13,20,24,35H,4-7,14H2,1H3/t24-/m1/s1 |
InChI-Schlüssel |
XZZQSWJLUVPNCO-XMMPIXPASA-N |
Isomerische SMILES |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)O[C@H](CO)C5=NC=C(C=C5)F |
Kanonische SMILES |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)OC(CO)C5=NC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
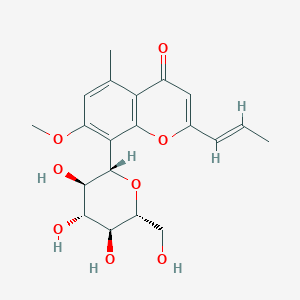
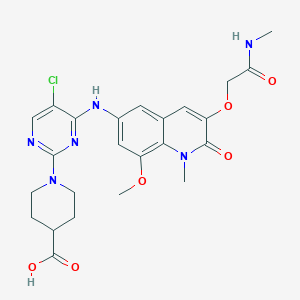
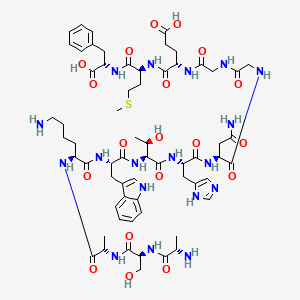
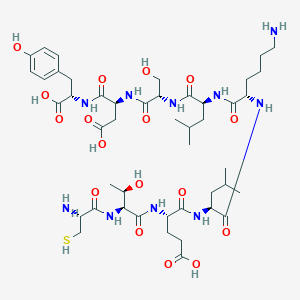

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

